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Abstract
Methyl isobutyrate is a volatile ester recognized for its characteristic fruity, sweet, and ethereal

aroma, with nuances of apple and pineapple.[1][2][3] This ester is a key component in the

flavor and fragrance industry, contributing significantly to the sensory profile of a wide array of

consumer products, including foods, beverages, perfumes, and cosmetics.[4][5] Its natural

occurrence in various fruits, such as apples, strawberries, and pineapples, underscores its

importance in creating authentic and appealing fruit-flavored formulations.[1][2] This document

provides detailed application notes on the use of methyl isobutyrate, experimental protocols for

its analysis, and visualizations of relevant workflows and pathways to support researchers and

professionals in the fields of flavor and fragrance science and drug development.

Organoleptic Profile and Applications
Methyl isobutyrate is characterized by a pleasant, diffusive, and fruity aroma. Its organoleptic

properties make it a versatile ingredient in both flavor and fragrance compositions.

Odor Profile: Fruity, ethereal, sweet, with notes of apple and pineapple.[1][2][3]
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Taste Profile: Sweet, ethereal, and fruity.[3]

Natural Occurrence: Methyl isobutyrate is a natural volatile component of many fruits, including:

Apple and apple juice[1][2]

Strawberry and strawberry juice[1][2][3]

Pineapple[1][2][6]

Banana[2]

Blueberry[2]

Grape[2]

Melon[2]

Papaya[2]

Applications in the Flavor Industry
In the food and beverage sector, methyl isobutyrate is utilized as a flavoring agent to impart or

enhance fruity notes.[4] It is commonly incorporated into confectionery, baked goods, dairy

products, and both alcoholic and non-alcoholic beverages.[3]

Applications in the Fragrance Industry
Within the fragrance industry, methyl isobutyrate adds a fresh and sweet fruitiness to perfumes,

personal care products (such as soaps and lotions), and home care products.[4] It is often used

to create apple, pear, and apricot notes in fragrance compositions.[5]

Quantitative Data
The following tables summarize key quantitative data for methyl isobutyrate, providing a

reference for its physical properties, sensory thresholds, and typical usage levels.

Table 1: Physicochemical Properties of Methyl Isobutyrate
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Property Value Reference

Molecular Formula C₅H₁₀O₂ [7]

Molecular Weight 102.13 g/mol [7]

Appearance Colorless liquid [8]

Boiling Point 91-93 °C at 760 mmHg [3]

Flash Point 3.33 °C (38.00 °F) TCC [3]

Specific Gravity 0.889 - 0.893 @ 20°C [3]

Refractive Index 1.382 - 1.385 @ 20°C [3]

Water Solubility
9268 mg/L @ 25 °C

(estimated)
[3]

Table 2: Sensory Threshold and Usage Levels of Methyl Isobutyrate

Parameter Value Application Area Reference

Odor Threshold (in

air)
0.0019 ppm - [1]

Taste Description 35.00 ppm In solution [3][9]

Typical Use Level
48.0 ppm (average) -

200.0 ppm (max)
Baked Goods [3]

Typical Use Level up to 22.0 ppm
Non-alcoholic

Beverages
[3]

Recommended Usage

Level
up to 1.0%

Fragrance

Concentrate
[3][4]

Experimental Protocols
This section provides detailed methodologies for the sensory and instrumental analysis of

methyl isobutyrate.
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Sensory Evaluation Protocol: Quantitative Descriptive
Analysis (QDA)
This protocol is designed for the sensory evaluation of a beverage containing methyl

isobutyrate to characterize its fruity aroma profile.

Objective: To identify and quantify the key aroma attributes of a beverage flavored with methyl

isobutyrate.

Materials:

Test beverage containing methyl isobutyrate.

Control beverage (without methyl isobutyrate).

Reference standards for aroma attributes (e.g., fresh apple, pineapple juice, ethyl acetate for

"ethereal" note).

ISO standard wine tasting glasses, coded with 3-digit random numbers.

Water and unsalted crackers for palate cleansing.

Sensory evaluation booths with controlled lighting and ventilation.

Procedure:

Panelist Selection and Training:

Select 8-12 panelists based on their sensory acuity, descriptive ability, and availability.

Conduct a series of training sessions (10-15 hours) to familiarize panelists with the QDA

methodology and to develop a consensus lexicon for the aroma attributes of the test

beverage. Use reference standards to anchor the descriptors.

Lexicon Development:

In a group session, panelists are presented with the test and control beverages, along with

various fruity reference standards.
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Through discussion facilitated by a panel leader, a list of descriptive terms for the aroma is

generated, refined, and finalized. The lexicon should include terms like "apple,"

"pineapple," "fruity," "sweet," "ethereal," and "chemical."

Sample Evaluation:

Pour 30 mL of each beverage (at room temperature) into coded glasses.

Present the samples to the panelists in a randomized and balanced order.

Panelists individually evaluate the aroma of each sample and rate the intensity of each

attribute from the developed lexicon on a 15-cm line scale, anchored from "not

perceptible" to "very strong."

Panelists cleanse their palate with water and crackers between samples.

Data Analysis:

Convert the line scale ratings to numerical data.

Perform statistical analysis (e.g., ANOVA, PCA) to determine significant differences in

aroma attributes between samples and to visualize the sensory space.

Results can be presented using spider web diagrams for easy comparison of the aroma

profiles.
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Caption: Workflow for Quantitative Descriptive Analysis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/product/b1197409?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumental Analysis Protocol: Headspace Gas
Chromatography-Mass Spectrometry (HS-GC-MS)
This protocol outlines a method for the quantitative analysis of methyl isobutyrate in a fruit juice

matrix.

Objective: To determine the concentration of methyl isobutyrate in a fruit juice sample.

Materials:

Fruit juice sample.

Methyl isobutyrate standard.

Internal standard (e.g., 3-nonanone).

Sodium chloride.

20 mL headspace vials with PTFE-lined septa.

Gas chromatograph coupled to a mass spectrometer (GC-MS) with a headspace

autosampler.

Procedure:

Sample and Standard Preparation:

Prepare a stock solution of methyl isobutyrate in ethanol. Create a series of calibration

standards by spiking control juice with known concentrations of the stock solution.

Prepare an internal standard stock solution (e.g., 3-nonanone in ethanol).

For each sample and standard, place 5 mL of the juice into a 20 mL headspace vial.

Add 1 g of NaCl to each vial to increase the volatility of the analytes.

Add a fixed amount of the internal standard to each vial.
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Immediately seal the vials.

HS-GC-MS Analysis:

Headspace Autosampler Parameters:

Incubation Temperature: 60°C

Incubation Time: 20 min

Injection Volume: 1 mL

GC Parameters:

Injector Temperature: 250°C

Carrier Gas: Helium at a constant flow of 1.0 mL/min

Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25

µm film thickness)

Oven Program: 40°C for 5 min, ramp at 5°C/min to 220°C, hold for 5 min.

MS Parameters:

Ion Source Temperature: 230°C

Ionization Mode: Electron Ionization (EI) at 70 eV

Mass Range: m/z 35-350

Acquisition Mode: Full Scan and/or Selected Ion Monitoring (SIM) for higher sensitivity.

Key ions for methyl isobutyrate: 43, 71, 59, 102.

Data Analysis:

Identify the methyl isobutyrate peak in the chromatogram based on its retention time and

mass spectrum.
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Quantify the concentration of methyl isobutyrate in the samples by constructing a

calibration curve based on the peak area ratio of the analyte to the internal standard in the

calibration standards.
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Caption: Workflow for HS-GC-MS analysis of methyl isobutyrate.
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Olfactory Signaling Pathway
The perception of fruity esters like methyl isobutyrate begins with the interaction of the volatile

molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the

nasal epithelium. While specific receptors for methyl isobutyrate have not been definitively

identified, the general pathway for ester perception is well-understood.

Upon binding of an odorant molecule to its specific G-protein coupled receptor (GPCR), a

conformational change in the receptor activates the associated G-protein (Gαolf). This, in turn,

activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The

elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations

(Na⁺ and Ca²⁺) and depolarization of the neuron. This depolarization generates an action

potential that is transmitted to the olfactory bulb in the brain, where the signal is further

processed, leading to the perception of the specific aroma.
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Caption: General olfactory signaling pathway for ester perception.

Conclusion
Methyl isobutyrate is a valuable and widely used ingredient in the flavor and fragrance industry.

Its characteristic fruity and sweet aroma makes it an essential component for creating a variety

of fruit-flavored products. The protocols and data presented in this document provide a

comprehensive resource for researchers and professionals working with this versatile ester.

Further research to identify the specific olfactory receptors that bind to methyl isobutyrate will

provide a more detailed understanding of its sensory perception.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b1197409?utm_src=pdf-custom-synthesis
https://www.flavscents.com/library/material/41021546ed1/a
https://www.researchgate.net/figure/Relative-concentrations-of-volatiles-in-apple-juice_tbl1_278078082
https://www.thegoodscentscompany.com/data/rw1008761.html
https://www.foodresearchlab.com/blog/rte-rtc/sensory-evaluation-methods-for-food-and-beverage-products/
https://scent.vn/en/pages/compound/methyl-isobutyrate-3897
https://www.thegoodscentscompany.com/data/fl1599601.html
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-isobutyrate
https://www.bevsource.com/news/what-you-need-know-about-sensory-testing-your-beverage
http://www.perflavory.com/docs/doc1008761.html
https://www.benchchem.com/product/b1197409#application-of-methyl-isobutyrate-in-flavor-and-fragrance-research
https://www.benchchem.com/product/b1197409#application-of-methyl-isobutyrate-in-flavor-and-fragrance-research
https://www.benchchem.com/product/b1197409#application-of-methyl-isobutyrate-in-flavor-and-fragrance-research
https://www.benchchem.com/product/b1197409#application-of-methyl-isobutyrate-in-flavor-and-fragrance-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1197409?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
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